4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one
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Overview
Description
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one is a heterocyclic compound that features a morpholine ring attached to a phenyl-substituted pyrrolone core. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one typically involves the reaction of a phenyl-substituted pyrrolone with morpholine under specific conditions. One common method might include:
Starting Materials: Phenyl-substituted pyrrolone, morpholine
Reaction Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux), catalyst (e.g., acid or base)
Procedure: The phenyl-substituted pyrrolone is dissolved in ethanol, and morpholine is added. The mixture is heated under reflux for several hours, followed by cooling and purification.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl or morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Morpholino-1-phenyl-1H-pyrrole-3(2H)-one
- 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-thione
Comparison
Compared to similar compounds, 4-Morpholino-1-phenyl-1H-pyrrol-2(5H)-one might exhibit unique properties due to the specific arrangement of its functional groups
Properties
IUPAC Name |
3-morpholin-4-yl-1-phenyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-14-10-13(15-6-8-18-9-7-15)11-16(14)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRIPTJCOYTZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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